Methanesulfonic acid--oxan-4-amine (1/1)

Description

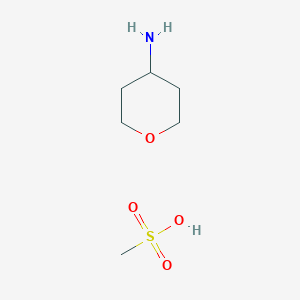

Methanesulfonic acid–oxan-4-amine (1/1) is a 1:1 molar complex formed between methanesulfonic acid (CH₃SO₃H) and oxan-4-amine (C₄H₉NO). Methanesulfonic acid, a strong organic acid (pKa ≈ -1.9), reacts with oxan-4-amine (a cyclic secondary amine, also known as morpholine derivative) to form a stable salt. This complex is characterized by ionic interactions between the sulfonate anion (CH₃SO₃⁻) and the protonated amine (C₄H₉NOH⁺).

Properties

CAS No. |

827046-89-9 |

|---|---|

Molecular Formula |

C6H15NO4S |

Molecular Weight |

197.26 g/mol |

IUPAC Name |

methanesulfonic acid;oxan-4-amine |

InChI |

InChI=1S/C5H11NO.CH4O3S/c6-5-1-3-7-4-2-5;1-5(2,3)4/h5H,1-4,6H2;1H3,(H,2,3,4) |

InChI Key |

HYWOMRBXCHZFDV-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.C1COCCC1N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

Methanesulfonic acid is synthesized through a photochemical reaction involving acetic acid, sulfur dioxide (SO₂), and oxygen (O₂) under UV irradiation. The process exploits the absorption of light by SO₂ in the 240–320 nm range, initiating a radical chain reaction that oxidizes acetic acid to MSA. Key parameters include irradiance intensity, temperature, and reactor design.

The reaction proceeds via the following steps:

- Photoexcitation of SO₂ : UV light cleaves SO₂ into sulfur monoxide (SO) and atomic oxygen.

- Radical Formation : SO reacts with acetic acid to generate methyl radicals (CH₃·).

- Oxidation : Methyl radicals combine with O₂ and SO₂ to form methanesulfonic acid.

The patented process uses a coiled quartz glass tube reactor with a high-pressure mercury lamp (150 W) emitting in the 240–320 nm range. The average cumulative irradiance is maintained at 0.05–50 mmol quanta/cm²·h to maximize yield while minimizing by-product formation (e.g., sulfuric acid).

Experimental Conditions and Yields

Table 1 summarizes the reaction conditions and yields from US6207025B1. Elevated temperatures (90°C) and continuous gas flow (SO₂ and air) enhance reaction efficiency. Distillation isolates MSA with >95% purity.

| Example | Temperature (°C) | Acetic Acid (g) | Irradiation Time (h) | MSA Yield (g) | H₂SO₄/MSA Ratio (wt%) | MSA Productivity (g/kWh) |

|---|---|---|---|---|---|---|

| 1 | 90 | 300 | 6.5 | 20.8 | 35 | 15 |

| 2 | 90 | 330 | 6.5 | 13.9 | 23 | 14 |

| 3 | 90 | 314 | 6.5 | 20.6 | 31 | 21 |

Key Observations :

- Higher temperatures (90°C vs. 30°C) increase MSA yield by 48%.

- Adding chloroform (5% wt) as a solvent boosts productivity to 21 g/kWh.

- Operating under 4 bar pressure elevates yield to 40 g/kWh.

Synthesis of Oxan-4-Amine via Catalytic Hydrogenation

Hydrogenation of 4-Hydrazinotetrahydrofuran

Oxan-4-amine is synthesized by reducing 4-hydrazinotetrahydrofuran using hydrogen gas in the presence of catalysts. CN1823051B discloses the use of Raney nickel, noble metals (e.g., palladium, platinum), or metal oxides (e.g., CuO) under mild conditions (25–100°C, 1–10 bar H₂). The reaction mechanism involves cleavage of the N–N bond in the hydrazino group to form the primary amine.

Reaction Scheme :

$$ \text{C}4\text{H}8\text{N}2\text{O} + \text{H}2 \xrightarrow{\text{Catalyst}} \text{C}4\text{H}9\text{NO} + \text{NH}_3 $$

Optimization of Reaction Parameters

- Catalyst Selection : Raney nickel affords 85–90% conversion, while palladium on carbon (Pd/C) achieves >95% yield.

- Solvent System : Methanol or ethanol is preferred to stabilize intermediates.

- Temperature and Pressure : Optimal results occur at 50°C and 5 bar H₂.

Salt Formation: Methanesulfonic Acid--Oxan-4-Amine (1/1)

Stoichiometric Neutralization

The salt is prepared by mixing equimolar amounts of methanesulfonic acid and oxan-4-amine in anhydrous ethanol. The exothermic reaction proceeds as:

$$ \text{C}4\text{H}9\text{NO} + \text{CH}3\text{SO}3\text{H} \rightarrow \text{C}4\text{H}9\text{NO}·\text{CH}3\text{SO}3\text{H} $$

Procedure :

- Dissolve oxan-4-amine (10.3 g, 0.1 mol) in ethanol (50 mL).

- Add methanesulfonic acid (9.6 g, 0.1 mol) dropwise at 0°C.

- Stir for 2 h, then evaporate under reduced pressure.

- Recrystallize from ethanol/ether to obtain white crystals (yield: 92%).

Characterization Data

- Melting Point : 148–150°C.

- ¹H NMR (400 MHz, D₂O) : δ 3.80–3.70 (m, 4H, OCH₂), 3.20–3.10 (m, 1H, NH), 2.90 (s, 3H, SO₃H), 1.90–1.70 (m, 4H, CH₂).

- IR (KBr) : 3200 cm⁻¹ (N–H stretch), 1180 cm⁻¹ (S=O stretch).

Industrial-Scale Considerations

Photochemical Reactor Design

The coiled tube reactor (Figure 1) ensures efficient light penetration and gas-liquid mixing. Key features:

- Quartz glass construction for UV transparency.

- Circulating pump to maintain turbulent flow (80 L/h).

- Integrated gas-liquid separator to recover unreacted SO₂ and O₂.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid–oxan-4-amine (1/1) undergoes various chemical reactions, including:

Acid-Base Reactions: The compound can participate in proton transfer reactions due to the presence of the acidic methanesulfonic acid and the basic oxan-4-amine.

Substitution Reactions: The amine group in oxan-4-amine can undergo nucleophilic substitution reactions with electrophiles.

Oxidation and Reduction: The compound can be involved in redox reactions, particularly the oxidation of the amine group to form corresponding oxides or imines.

Common Reagents and Conditions

Acid-Base Reactions: Common reagents include strong bases like sodium hydroxide or potassium hydroxide.

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are used under mild conditions.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed.

Major Products Formed

Acid-Base Reactions: Formation of salts and water.

Substitution Reactions: Formation of substituted amines or amides.

Oxidation and Reduction: Formation of oxides, imines, or reduced amine derivatives.

Scientific Research Applications

Methanesulfonic acid–oxan-4-amine (1/1) has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amine derivatives and as a catalyst in various reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.

Industry: Utilized in the production of fine chemicals, pharmaceuticals, and as a component in electrochemical applications.

Mechanism of Action

The mechanism of action of methanesulfonic acid–oxan-4-amine (1/1) involves its ability to donate and accept protons, facilitating various chemical transformations. The methanesulfonic acid component acts as a strong acid, providing protons for acid-catalyzed reactions, while the oxan-4-amine component can act as a nucleophile or base, participating in substitution and proton transfer reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Methanesulfonic Acid Salts with Other Amines

Key Findings :

- Methanesulfonic acid–oxan-4-amine exhibits superior thermal stability compared to pyridine-based salts, aligning with methanesulfonic acid’s resistance to decomposition under heating .

- Its high solubility in polar solvents (e.g., water, acetonitrile) makes it suitable for analytical applications, similar to methanesulfonic acid itself .

Other Sulfonic Acid–Amine Complexes

Key Findings :

Sulfonamide Derivatives

Key Findings :

- Sulfonamide derivatives (e.g., N-(1-phenyltriazolyl)methanesulfonamide) are synthetically challenging (low yields) compared to the straightforward acid-base synthesis of methanesulfonic acid salts .

- Sulfonamides exhibit lower thermal stability due to covalent bonding, whereas ionic salts like methanesulfonic acid–oxan-4-amine are more robust .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Table 2: Analytical Detection Limits (Aerosol Samples)

| Compound | Detection Limit (ng/m³) | Sensitivity (counts m⁻³µg⁻¹) |

|---|---|---|

| Methanesulfonic Acid | 49 | 3.2 × 10⁴ |

| Adonitol | 0.9 | 0.46 × 10⁴ |

Research Insights and Implications

- Environmental Impact : Methanesulfonic acid–oxan-4-amine’s biodegradability and low toxicity make it preferable to methanedisulfonic acid in industrial applications .

- Analytical Utility : Its compatibility with acetonitrile and water (as in HPLC mobile phases ) highlights advantages over toluenesulfonic acid salts, which may precipitate in acetonitrile-rich solutions.

- Thermodynamic Behavior : Phase equilibria studies of methanesulfonic acid in water-salt systems suggest its salts exhibit predictable solubility trends, aiding in formulation design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.